N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
Description
N-(2-Bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide (CAS: 765293-15-0) is a thioacetamide derivative featuring a brominated aromatic ring, a thiomorpholine-substituted pyrazine core, and a thioether linkage. Its structure combines halogenated aromaticity with heterocyclic and sulfur-containing motifs, which are common in pharmacologically active compounds.
Key structural attributes include:
- Thiomorpholinopyrazine moiety: Introduces electron-rich sulfur and nitrogen atoms, influencing solubility and electronic properties.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS2/c1-12-2-3-14(13(18)10-12)21-15(23)11-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALXBZFIHLXNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Thiomorpholine Formation: The formation of the thiomorpholine ring through a cyclization reaction.
Pyrazine Attachment: The attachment of the pyrazine ring to the thiomorpholine structure.
Thioacetamide Linkage: The final step involves linking the thiomorpholine-pyrazine structure to the brominated phenyl ring via a thioacetamide bond.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiomorpholine and thioacetamide groups.
Reduction: Reduction reactions may target the bromine atom or the pyrazine ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced pyrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multi-step reactions that integrate various chemical reagents. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The molecular formula is , with a molecular weight of approximately 356.26 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of similar compounds exhibit promising antimicrobial properties against various bacterial strains and fungi. For instance, compounds synthesized from thiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines, including breast cancer (MCF7). Similar compounds have demonstrated cytotoxic effects, inhibiting cell proliferation significantly .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | MCF7 | 15.72 | |
| Compound E | A549 | 20.45 | |
| Compound F | HeLa | 12.53 |
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of related compounds:
- Study on Thiazole Derivatives : A study evaluated the antimicrobial and anticancer activities of thiazole derivatives, revealing that certain derivatives showed significant potency against both microbial strains and cancer cell lines .
- Molecular Docking Studies : Computational studies using molecular docking have suggested that these compounds bind effectively to target receptors, enhancing their therapeutic potential .
Conclusion and Future Directions
This compound presents a promising avenue for further research in drug development due to its antimicrobial and anticancer properties. Future studies should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the thiomorpholine-pyrazine structure may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aromatic Groups
Table 1: Comparison of Halogenated Acetamide Derivatives
Key Observations :
- Halogen Position : The target compound’s bromine is at the ortho position (2-bromo), whereas others like 6b and N-(4-bromophenyl) derivatives have para-substituted halogens. Ortho substitution may sterically hinder interactions compared to para-substituted analogs .
- Heterocyclic Cores: The thiomorpholinopyrazine in the target compound contrasts with thiophene (), thiazole (), and pyrazolo-pyrimidine () cores in others. Thiomorpholine’s sulfur atom may enhance electron density compared to morpholine in 6b .
Thioacetamide Derivatives with Heterocyclic Motifs
Table 2: Thioacetamide-Based Compounds with Heterocycles
Key Observations :
- Heterocycle Functionality: The pyrazine-thiomorpholine core in the target compound is distinct from quinazolinone () and pyrazolo-pyrimidine () systems. Quinazolinones often exhibit kinase inhibition, suggesting the target compound’s heterocycle may influence similar pathways .
- Synthetic Accessibility : High yields (e.g., 91% for compound 8) are achieved in analogs via straightforward amidation, implying the target compound’s synthesis may follow analogous routes .
Physicochemical and Spectroscopic Comparisons
- Spectroscopic Signatures : Similar compounds (e.g., ) are characterized by ¹H/¹³C NMR peaks for acetamide (δ ~2.5 ppm for CH₂, δ ~170 ppm for carbonyl) and aromatic protons (δ ~7–8 ppm). The thiomorpholine’s sulfur may cause distinct deshielding in NMR compared to morpholine analogs .
Biological Activity
N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenyl acetamide with a thiomorpholine derivative. The synthesis pathway can be outlined as follows:
-
Starting Materials :
- 2-Bromo-4-methylphenyl acetamide
- 3-Thiomorpholinopyrazin-2-thiol
-
Reaction Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux for several hours
-
Purification :
- The product is purified using recrystallization techniques or chromatography.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | |
| Similar Thiazole Derivatives | Antimicrobial | Various Bacteria and Fungi |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against human cancer cell lines such as MCF7 (breast cancer). The studies utilized assays like Sulforhodamine B (SRB) to determine cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound may inhibit bacterial ribosomal function, leading to reduced protein synthesis.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes, causing cell lysis.
- Interference with DNA Replication : Some studies suggest that similar compounds can interfere with nucleic acid synthesis, thereby inhibiting cell division.
Case Studies
A study published in the Journal of Medicinal Chemistry explored various derivatives of acetamides and their biological activities. Among them, compounds structurally related to this compound showed promising results in both antimicrobial and anticancer assays, indicating a potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
